molecular formula C17H19ClN2O2S B11364957 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11364957
M. Wt: 350.9 g/mol
InChI Key: QBSBWUFSECSGDO-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core substituted with a 4-chlorophenyl group and a morpholine ring connected via an ethyl chain.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21)

InChI Key

QBSBWUFSECSGDO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-thiophenecarboxylic acid with 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethanamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Morpholine-Containing Thiophene Carboxamides

Morpholine derivatives are common in medicinal chemistry due to their balanced lipophilicity and hydrogen-bonding capacity. Key analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity
Target Compound 4-Chlorophenyl, morpholin-4-yl-ethyl 390.88 (calculated) Ethyl-linked morpholine and chlorophenyl Hypothesized antimicrobial/CNS activity
N-[2-(Morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide Morpholine carbonyl-phenyl 316.37 Morpholine attached via carbonyl group Unknown (structural focus)
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f) Morpholin-4-yl-ethyl ~350–400 (estimated) Thiopyrimidine core Antibacterial (e.g., 6d, 6f: active against S. aureus)

Key Observations :

  • Ethyl-linked morpholine (target compound) may offer greater conformational flexibility compared to carbonyl-linked derivatives ().

Chlorophenyl-Substituted Thiophene Carboxamides

Chlorophenyl groups are associated with improved metabolic stability and target affinity. Notable examples:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Dual 4-chlorophenyl, sulfonyl 426.34 Antimicrobial (structural analog)
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxamide 4-Ethoxyphenyl sulfamoyl 476.93 (calculated) Unknown (structural focus)

Key Observations :

  • The target compound’s single chlorophenyl group may strike a balance between lipophilicity and bioavailability.

Sulfonamide/Sulfamoyl Derivatives

Sulfonamide groups are prevalent in antimicrobial and anticancer agents. Comparison includes:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 252.26 Structural studies (dihedral angles: 8.5–13.5°)
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Sulfonyl, dual chlorophenyl 426.34 Hypothesized antimicrobial activity

Key Observations :

  • Sulfonamide/sulfamoyl groups (e.g., ) may enhance hydrogen-bonding interactions with biological targets compared to the target compound’s simpler carboxamide.

Complex Heterocyclic Derivatives

Compounds with additional rings or functional groups highlight structural diversity:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
N-(2-{[1,4-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]amino}-2-oxoethyl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide Imidazolyl, bis(4-methoxyphenyl) ~650 (estimated) High molecular complexity, potential kinase inhibition
N-(2-{(Morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl}-1-benzofuran-3-yl)thiophene-2-carboxamide Benzofuranyl, isopropylphenyl ~500 (estimated) Enhanced steric bulk, possible CNS activity

Key Observations :

  • The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic optimization.

Biological Activity

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H20ClN3O2S
  • Molecular Weight : 367.89 g/mol
  • Functional Groups : Thiophene ring, morpholine moiety, and carboxamide group.

The presence of a chlorophenyl group contributes to its unique reactivity and biological profile.

Research indicates that this compound may function through several mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in inflammatory pathways, particularly those associated with the NF-kB signaling pathway. This suggests its utility in developing anti-inflammatory agents and treatments for cancer and autoimmune diseases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug discovery programs targeting infectious diseases.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

  • Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.5
CaCo-2 (Colon Cancer)12.3
H9c2 (Heart Myoblast)20.7

These results highlight the compound's selectivity and potency against specific cancer types.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the specificity and potential variations in biological activity:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamideSimilar structure with bromine substitutionPotentially different biological activity due to halogen substitution
N-[2-(phenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamideLacks halogen substitutionMay affect reactivity and binding affinity
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-thiophene-2-carboxamideContains furan instead of chlorophenylDifferent heterocyclic structure may influence pharmacological properties

Anti-inflammatory Potential

A study focusing on the anti-inflammatory properties of the compound demonstrated its effectiveness in reducing pro-inflammatory cytokines in vitro. The compound was tested against TNF-alpha-induced inflammation in human cell lines, showing a significant decrease in IL-6 and IL-1β levels.

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity using minimum inhibitory concentration (MIC) assays against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that this compound could be a promising candidate for treating infections caused by these pathogens .

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